molecular formula C29H33ClN8O3 B607354 (Methylamino)propan-2-ol CAS No. 1888328-89-9

(Methylamino)propan-2-ol

Cat. No. B607354
M. Wt: 577.086
InChI Key: FJRSBGGFLPVXPH-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EPZ-025654 is a potent and selective arginine methyltransferase CARM1 inhibitor.

Scientific Research Applications

Synthesis and Drug Development

  • Synthesis of Pharmaceutical Intermediates : (Methylamino)propan-2-ol derivatives are used in synthesizing various pharmaceutical intermediates. For instance, research into the synthesis and pharmacological activity of new series of 1‐(1H‐Indol‐4‐yloxy)‐3‐(2‐(2‐methoxyphenoxy)ethylamino)propan‐2‐ol analogs has shown their potential as β-adrenergic receptor antagonists, indicating a role in the treatment of cardiovascular disorders (Bednarski et al., 2016).

  • Potential Anticancer Drugs : Derivatives of (Methylamino)propan-2-ol, such as 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015), have shown promise as anticancer drugs. HUHS 1015 induces cell death in a variety of human cancer cell lines and effectively suppresses tumor growth in mice (Nishizaki et al., 2014).

Analytical Chemistry and Toxicology

  • Analysis of Designer Drugs : (Methylamino)propan-2-ol derivatives, such as methylone, are analyzed in toxicology for their metabolite identification and pharmacological impacts. These analyses are crucial in understanding the drug's effects and potential risks (Zaitsu et al., 2011).

  • Chemical Characterization : Structural characterization of cathinones, including compounds related to (Methylamino)propan-2-ol, has been performed using techniques like X-ray diffraction and computational studies. These studies aid in understanding the properties of these compounds (Nycz et al., 2011).

Pharmacological Effects

  • Neuropharmacology : Research on synthetic cathinones, including (Methylamino)propan-2-ol derivatives, explores their actions on neurotransmitter transporters and their pharmacological effects. This research is vital for understanding the potential risks and therapeutic applications of these compounds (Saha et al., 2018).

properties

CAS RN

1888328-89-9

Product Name

(Methylamino)propan-2-ol

Molecular Formula

C29H33ClN8O3

Molecular Weight

577.086

IUPAC Name

(R)-1-(3-(4-(2-(azetidin-1-yl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-6-(3,5-dimethylisoxazol-4-yl)-5-methylpyrimidin-2-yl)-4-chlorophenoxy)-3-(methylamino)propan-2-ol

InChI

InChI=1S/C29H33ClN8O3/c1-16-26(25-17(2)36-41-18(25)3)34-27(22-10-21(6-7-23(22)30)40-15-20(39)12-31-4)35-28(16)38-13-19-11-32-29(33-24(19)14-38)37-8-5-9-37/h6-7,10-11,20,31,39H,5,8-9,12-15H2,1-4H3/t20-/m1/s1

InChI Key

FJRSBGGFLPVXPH-HXUWFJFHSA-N

SMILES

O[C@@H](COC1=CC=C(C(C2=NC(C3=C(C)ON=C3C)=C(C)C(N4CC5=NC(N6CCC6)=NC=C5C4)=N2)=C1)Cl)CNC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

EPZ-025654;  EPZ 025654;  EPZ025654;  GSK35336023;  GSK-35336023;  GSK 35336023; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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